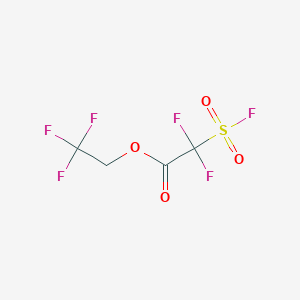
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is a fluorinated organic compound known for its unique chemical properties. It is widely used as a fluoroalkylation agent in various chemical reactions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with 2,2,2-trifluoroethanol. This reaction is usually carried out in the presence of a catalyst such as trimethylsilyl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl iodides, and bromides. Typical reaction conditions involve the use of solvents like dichloromethane and catalysts such as palladium on activated charcoal .
Major Products Formed
Major products formed from these reactions include difluorocyclopropenes and difluorocarbene reagents, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate involves its ability to act as a fluoroalkylation agent. It introduces fluoroalkyl groups into target molecules, thereby modifying their chemical and physical properties. This modification can affect molecular targets and pathways, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where the trifluoroethyl group is desired .
Propriétés
Numéro CAS |
108344-43-0 |
|---|---|
Formule moléculaire |
C4H2F6O4S |
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/C4H2F6O4S/c5-3(6,7)1-14-2(11)4(8,9)15(10,12)13/h1H2 |
Clé InChI |
NDTGHQWFWJZEKG-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(=O)C(F)(F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


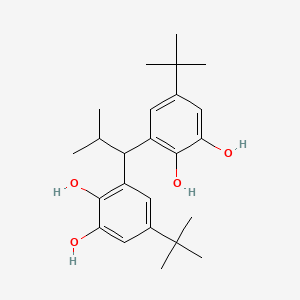
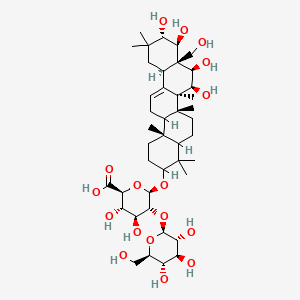
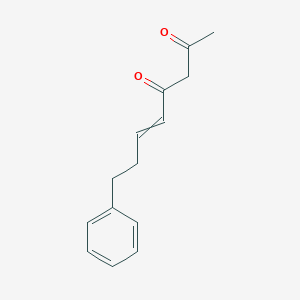
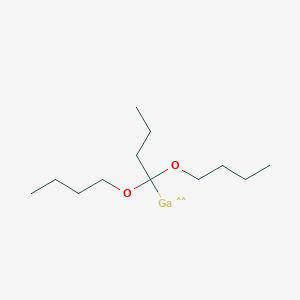
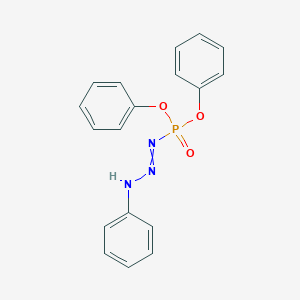
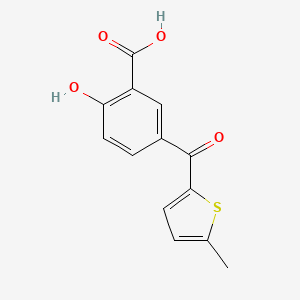
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
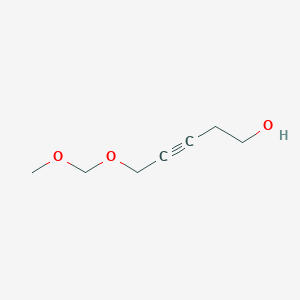
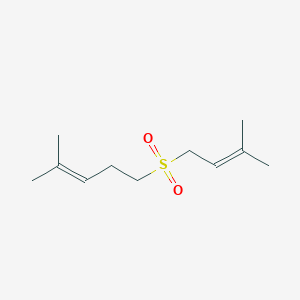
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
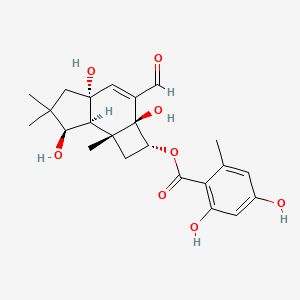
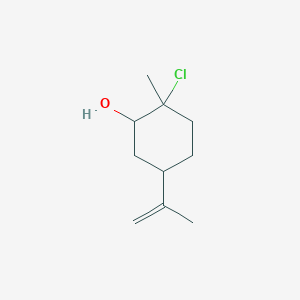
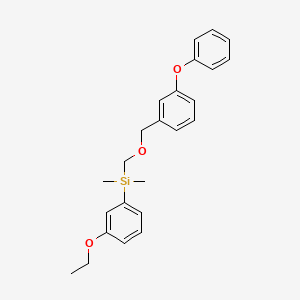
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
